1-(5-Chloro-2-fluorobenzoyl)piperazine
CAS No.:
Cat. No.: VC17741181
Molecular Formula: C11H12ClFN2O
Molecular Weight: 242.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12ClFN2O |
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Molecular Weight | 242.68 g/mol |
IUPAC Name | (5-chloro-2-fluorophenyl)-piperazin-1-ylmethanone |
Standard InChI | InChI=1S/C11H12ClFN2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
Standard InChI Key | ZSMRTVWEAIFCJF-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted at the 1-position with a 5-chloro-2-fluorobenzoyl group. The benzoyl moiety introduces aromaticity and halogenated substituents, influencing electronic distribution and steric interactions .
Table 1: Key Chemical Identifiers
The hydrochloride salt form (C₁₁H₁₃Cl₂FN₂O) is commonly supplied for stability, with a molecular weight of 279.14 g/mol .
Spectroscopic Features
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1,639 cm⁻¹ (C=O stretch) and ~1,595 cm⁻¹ (C=C aromatic) .
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Nuclear Magnetic Resonance (NMR): Characteristic signals include δ 3.55–4.55 ppm (piperazine N–CH₂) and δ 7.0–8.0 ppm (aromatic protons) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic acyl substitution between piperazine and 5-chloro-2-fluorobenzoyl chloride. A representative procedure involves:
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Reaction Setup: Piperazine is dissolved in dichloromethane (DCM) with a base (e.g., Na₂CO₃) to deprotonate the amine .
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Acylation: 5-Chloro-2-fluorobenzoyl chloride is added dropwise, forming the benzoyl-piperazine product .
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Purification: Column chromatography (silica gel, CH₂Cl₂ eluent) yields the pure compound .
Table 2: Reaction Conditions and Yields
Scalability and Industrial Production
Bulk synthesis employs continuous-flow reactors to enhance efficiency. American Elements reports production capabilities in high-purity forms (99–99.999%) with customizable packaging (e.g., 5-gallon pails, 1-ton super sacks) .
Physicochemical Properties
Stability and Solubility
Partitioning Behavior
Biological and Pharmacological Applications
Protein-Protein Interaction (PPI) Modulation
The compound’s piperazine moiety enables conformational flexibility, making it a scaffold for PPI inhibitors. ChemDiv includes it in libraries targeting antiviral and oncology targets :
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Antiviral Library: Screened against viral proteases (e.g., SARS-CoV-2 Mpro) .
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PPI Helix Mimetics: Disrupts α-helix-mediated interactions in cancer pathways .
PARP-1 Inhibition
Derivatives of 1-(5-chloro-2-fluorobenzoyl)piperazine exhibit PARP-1 inhibitory activity (docking scores: -7.17 to -7.41 kcal/mol), critical for synthetic lethality in BRCA-deficient cancers .
Table 3: In Silico Binding Metrics for Select Derivatives
Compound | Docking Score (kcal/mol) | MM/GBSA (kcal/mol) |
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5 | -7.17 | -52.51 |
9 | -7.41 | -43.77 |
13 | -7.37 | -62.87 |
Future Directions
Ongoing research focuses on:
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